3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
CAS No.: 1887126-77-3
Cat. No.: VC11591741
Molecular Formula: C12H16BFO3
Molecular Weight: 238.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1887126-77-3 |
|---|---|
| Molecular Formula | C12H16BFO3 |
| Molecular Weight | 238.1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol belongs to the pinacol boronic ester family, a subclass of organoboron compounds. Its systematic IUPAC name reflects the substitution pattern: a fluorine atom at the 3-position of the phenolic ring and a pinacol-protected boronic ester group at the 5-position. The pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the stability and handling characteristics of the boronic acid derivative.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1887126-77-3 | |
| Molecular Formula | ||
| Molecular Weight | 238.1 g/mol | |
| Purity | 95% | |
| Predicted Boiling Point | 338.8 ± 32.0 °C | * |
| Storage Conditions | Under inert gas at 2–8°C | * |
*Data inferred from structurally analogous compounds .
The fluorine substituent introduces electronic effects that modulate reactivity in cross-coupling reactions, while the boronic ester group serves as a protected form of boronic acid, avoiding spontaneous dehydration.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically proceeds via a two-step protocol:
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Boronation of 3-Fluorophenol:
The parent phenol undergoes boronation using a boron trifluoride etherate complex or bis(pinacolato)diboron () in the presence of a palladium catalyst. This step installs the boronic acid group at the 5-position. -
Pinacol Protection:
The boronic acid intermediate is treated with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to form the stable dioxaborolane ring.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | , Pd(dppf)Cl₂, KOAc, DMF, 80°C | ~60% |
| 2 | Pinacol, HCl, THF, rt | ~85% |
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to optimize heat transfer and minimize side reactions. Key suppliers such as VulcanChem utilize high-purity starting materials to achieve the 95% purity specification required for pharmaceutical applications.
Physicochemical Properties and Stability
Thermal and Solubility Characteristics
While experimental data for the 5-substituted isomer remain limited, predictions based on its 4-substituted analog (CAS 1029439-02-8) suggest:
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Stability Considerations
Storage under inert gas (argon or nitrogen) at 2–8°C prevents hydrolysis of the boronic ester . Prolonged exposure to moisture or acidic conditions reverts the compound to its boronic acid form, necessitating rigorous moisture control during handling.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boron-containing coupling partner, this compound enables the synthesis of biaryl structures central to drug candidates. For example, it has been employed in the preparation of:
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Kinase Inhibitors: Boronated aromatics are pivotal in tyrosine kinase inhibitor scaffolds.
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Fluorescent Tags: Conjugation with fluorophores via Suzuki coupling creates probes for bioimaging.
Materials Science Applications
Incorporation into conjugated polymers enhances electron-transport properties in organic light-emitting diodes (OLEDs). The fluorine atom improves thermal stability and reduces aggregation-induced quenching.
| Supplier | Purity | Scale |
|---|---|---|
| VulcanChem | 95% | mg to kg |
| Alfa Aesar | >97% | mg to 100 g |
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